(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH). Other properties that might be analyzed include its refractive index, specific gravity, and electrical and thermal conductivity.Scientific Research Applications
Chiral Auxiliary Applications
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 serves as a chiral auxiliary in the synthesis of complex molecules. Chiral auxiliaries are pivotal in asymmetric synthesis, allowing for the generation of enantiomerically enriched compounds through selective reactions. The research by Smith et al. (2008) highlights the use of a 4-benzyl-2-oxazolidinone chiral auxiliary in acylation, diastereoselective alkylation, and cleavage processes to produce high-purity enantiomeric compounds (Smith, D. P. Richardson, G. Truran, K. Belecki, & M. Onishi, 2008).
Synthetic Methodologies
The compound has been utilized in the synthesis of novel structures through various organic reactions. For instance, the preparation and characterization of 2-oxazolidinone derivatives and their thermal behavior were studied, revealing insights into the stability and fragmentation mechanisms of these compounds, as reported by Shimasaki et al. (1990) (Shimasaki, C., S. Hayase, A. Murai, J. Takai, E. Tsukurimichi, & T. Yoshimura, 1990).
Antimicrobial Activity
The oxazolidinone framework, including derivatives like (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3, has been explored for its potential antimicrobial properties. Devi et al. (2013) synthesized novel oxazolidinone derivatives with reported antimicrobial activities, indicating the potential of these compounds as pharmaceutical agents (Devi, K., Y. Asmat, S. Jain, S. Sharma, & J. Dwivedi, 2013).
Biofilm Inhibition
The structure has been linked to biofilm inhibition capabilities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Edwards et al. (2017) discovered that 5-benzylidene-4-oxazolidinones, closely related to the compound , significantly inhibit MRSA biofilm formation, suggesting a novel application in combating biofilm-associated infections (Edwards, G. A., N. V. Shymanska, & J. Pierce, 2017).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, radioactivity, or environmental hazards. Safety data sheets (SDS) are a common source of this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.
Please consult with a chemical database or a chemist for specific information about “(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-DCLJDFQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747136 |
Source
|
Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 | |
CAS RN |
156451-08-0 |
Source
|
Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.